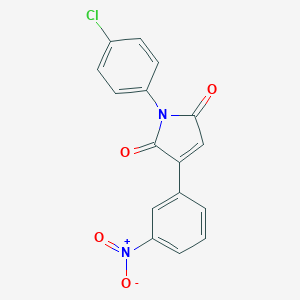![molecular formula C17H19Cl2N9O2 B393388 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B393388.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the oxadiazole ring through cyclization of appropriate precursors.
- Synthesis of the triazole ring via a click chemistry approach, such as the Huisgen cycloaddition.
- Introduction of the hydrazide group through hydrazinolysis.
- Condensation with 2,6-dichlorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitro derivatives, while reduction could yield amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide include other triazole and oxadiazole derivatives. These compounds may share some chemical properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties.
属性
分子式 |
C17H19Cl2N9O2 |
|---|---|
分子量 |
452.3g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2N9O2/c1-3-27(4-2)9-13-14(22-26-28(13)16-15(20)24-30-25-16)17(29)23-21-8-10-11(18)6-5-7-12(10)19/h5-8H,3-4,9H2,1-2H3,(H2,20,24)(H,23,29)/b21-8+ |
InChI 键 |
WENLWSXLTXVXQS-ODCIPOBUSA-N |
SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
手性 SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-CHLOROPHENYL)-4-METHYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B393305.png)
![5-(2,3-Dichlorobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393312.png)

![2-[2-(benzyloxy)-5-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393315.png)
![5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393316.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B393317.png)
![5-(2-isopropoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393318.png)
![1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393319.png)
![N,N-dibenzyl-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B393320.png)

![2-({4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-nitrophenyl}sulfanyl)-1-methyl-1H-imidazole](/img/structure/B393324.png)
![(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE](/img/structure/B393325.png)
![4-amino-N'-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B393327.png)
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B393330.png)
